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molecular formula C16H17ClN4O B8782325 3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-(4-methyl-1-piperazinyl)-

3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-(4-methyl-1-piperazinyl)-

Cat. No. B8782325
M. Wt: 316.78 g/mol
InChI Key: GTLYXWJUDZLUTJ-UHFFFAOYSA-N
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Patent
US06780996B2

Procedure details

A reaction mixture of 0.3 g (1.01 mmol) of 6-methoxy-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile in 5 mL of phosphorus oxychloride is heated at 105° C. for 45 minutes. After cooling, the mixture is concentrated to dryness in vacuo to give a brown solid. To this is added 5 mL toluene, and the solution is concentrated to dryness again. Dropwise, an ice-cooled saturated aqueous sodium carbonate solution is added to the residue. This mixture is extracted with 5×25 mL of a 95:5 mixture of methylene chloride/methanol. The organic layer is dried over magnesium sulfate. The magnesium sulfate is removed by filtration, and solvent is removed in vacuo to provide 0.255 g of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile as a yellow solid, mp 177-179° C.
Name
6-methoxy-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[N:13]1[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]1)[NH:9][CH:8]=[C:7]([C:20]#[N:21])[C:6]2=O.C1(C)C=CC=CC=1.P(Cl)(Cl)([Cl:32])=O>>[Cl:32][C:6]1[C:5]2[C:10](=[CH:11][C:12]([N:13]3[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]3)=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][C:7]=1[C:20]#[N:21]

Inputs

Step One
Name
6-methoxy-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Quantity
0.3 g
Type
reactant
Smiles
COC=1C=C2C(C(=CNC2=CC1N1CCN(CC1)C)C#N)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness again
TEMPERATURE
Type
TEMPERATURE
Details
Dropwise, an ice-cooled saturated aqueous sodium carbonate solution
ADDITION
Type
ADDITION
Details
is added to the residue
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with 5×25 mL of a 95:5 mixture of methylene chloride/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate is removed by filtration, and solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)N1CCN(CC1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.255 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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